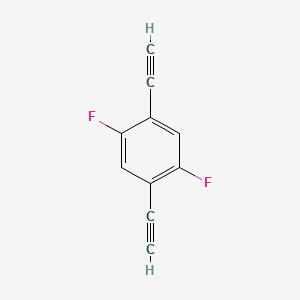
1,4-Diethynyl-2,5-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diethynyl-2,5-difluorobenzene is an organic compound with the molecular formula C10H4F2 It is characterized by the presence of two ethynyl groups and two fluorine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Diethynyl-2,5-difluorobenzene can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where 1,4-dibromo-2,5-difluorobenzene is reacted with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using high-efficiency catalysts, continuous flow reactors, and advanced purification techniques.
化学反应分析
Types of Reactions: 1,4-Diethynyl-2,5-difluorobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
1,4-Diethynyl-2,5-difluorobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioorthogonal chemistry and as a probe for studying biological processes.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 1,4-diethynyl-2,5-difluorobenzene depends on the specific application and reaction it is involved in. In general, the compound’s reactivity is influenced by the presence of the ethynyl and fluorine groups, which can participate in various chemical transformations. The ethynyl groups can undergo cycloaddition reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity.
相似化合物的比较
1,4-Diethynylbenzene: Lacks the fluorine atoms, resulting in different reactivity and properties.
1,4-Difluorobenzene: Lacks the ethynyl groups, leading to different applications and chemical behavior.
1,4-Diethynyl-2,3-difluorobenzene: Similar structure but with fluorine atoms in different positions, affecting its reactivity and applications.
Uniqueness: 1,4-Diethynyl-2,5-difluorobenzene is unique due to the combination of ethynyl and fluorine groups on the benzene ring. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science, organic synthesis, and medicinal chemistry.
属性
IUPAC Name |
1,4-diethynyl-2,5-difluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h1-2,5-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDABRNWPOHMRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1F)C#C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666704 |
Source


|
| Record name | 1,4-Diethynyl-2,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156016-23-8 |
Source


|
| Record name | 1,4-Diethynyl-2,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is known about the crystal structure of 1,4-Diethynyl-2,5-difluorobenzene and how does it relate to its potential applications?
A1: this compound's crystal structure has been successfully determined using X-ray diffraction. [] The analysis reveals the presence of C=C-H···F and C=C-H···π(C=C) interactions within the crystal lattice. These specific interactions are crucial for controlling molecular arrangement in the solid state, a key factor influencing the performance of organic materials. For instance, they can influence charge transport properties, making this compound potentially useful in developing organic semiconductors or optoelectronic devices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














